N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide
Description
Properties
IUPAC Name |
2-acetamido-N-benzyl-N'-(4-propan-2-ylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)17-9-11-18(12-10-17)24-21(27)19(23-15(3)25)20(26)22-13-16-7-5-4-6-8-16/h4-12,14,19H,13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQXKUXEUUEUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide typically involves multi-step organic reactions. One common method involves the acylation of malonamide with acetyl chloride in the presence of a base, followed by the introduction of the benzyl and isopropylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N'-[(4-Chlorophenyl)methyl]-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide
- Molecular Formula : C₂₁H₂₄ClN₃O₃
- Molecular Weight : ~402.3 g/mol (estimated)
- The chlorine atom may influence binding interactions in biological systems (e.g., increased affinity for hydrophobic pockets) compared to the parent compound .
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide
- Molecular Formula : C₂₀H₂₆N₂O₄S
- Molecular Weight : 390.5 g/mol
- Key Differences :
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.4 g/mol
- Key Differences :
N-[4-(2-Phenylethyl)phenyl]acetamide
- Molecular Formula: C₁₆H₁₇NO
- Molecular Weight : 239.3 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Biological Activity : Hydroxamic acids and amides in were tested for antioxidant properties (e.g., DPPH radical scavenging). The target compound’s diamide structure may similarly interact with reactive oxygen species, though experimental data are lacking.
- Solubility and Stability : The isopropyl and benzyl groups in the target compound likely confer lipophilicity , whereas sulfamoyl or piperidinyl groups in analogs improve solubility .
Biological Activity
N'-Benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticonvulsant, analgesic, and potential antibacterial effects, supported by various studies and findings.
1. Anticonvulsant Activity
Recent research has highlighted the anticonvulsant properties of derivatives of N'-benzyl-2-acetamido compounds. The compound exhibits notable efficacy in animal models, particularly in the maximal electroshock seizure (MES) test.
Key Findings:
- The median effective dose (ED50) for the compound in the MES test ranges from 13 to 21 mg/kg, which is more effective than phenobarbital (ED50 = 22 mg/kg) .
- Structure-activity relationship (SAR) studies indicate that modifications at the 4'-N'-benzylamide site can enhance anticonvulsant activity. Specifically, the introduction of electron-withdrawing groups significantly increases efficacy, while electron-donating groups reduce it .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| This compound | 13 - 21 | More effective than phenobarbital |
| Phenobarbital | 22 | Standard comparator |
2. Analgesic Properties
In addition to its anticonvulsant effects, this compound also shows promise as an analgesic. Studies utilizing formalin-induced pain models in rodents demonstrate its ability to attenuate pain responses effectively.
Research Insights:
- The compound's analgesic efficacy was assessed through behavioral tests, revealing significant reductions in pain scores compared to control groups .
- The underlying mechanism appears to involve modulation of sodium channels, which may contribute to both anticonvulsant and analgesic effects.
3. Antibacterial Activity
Emerging research suggests that N'-benzyl-2-acetamido derivatives may possess antibacterial properties, particularly against resistant strains of bacteria.
Research Highlights:
- Preliminary assays demonstrate that certain derivatives exhibit activity against Mycobacterium smegmatis, a model organism for testing against Mycobacterium tuberculosis .
- The structure modifications enhance lipophilicity and hydrogen bonding capabilities, improving selectivity and potency against specific bacterial strains .
Table 2: Antibacterial Activity Overview
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N'-Benzyl derivative | 8 | Mycobacterium smegmatis |
| Control Compound | >10 | Not effective |
4. Case Studies
Several case studies have documented the biological activities of N'-benzyl derivatives:
- Anticonvulsant Efficacy in Rodents :
-
Antibacterial Screening :
- A series of synthesized amides were screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the difluoromethyl moiety significantly improved activity against M. smegmatis, highlighting the potential for developing narrow-spectrum antibiotics .
Q & A
Q. What are the recommended methods for synthesizing N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling benzylamine derivatives with acetamido-propanediamide precursors under amide-bond-forming conditions. Key steps include:
- Reagent Selection : Use carbodiimide crosslinkers (e.g., EDC or DCC) with activators like HOBt to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C minimize side reactions .
- Catalytic Additives : Incorporate DMAP to accelerate acylation rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments and confirms substituent positions (e.g., benzyl vs. isopropylphenyl groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS validates molecular weight and detects impurities ≥95% purity .
- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Substituent Variation : Systematically modify the benzyl or isopropylphenyl groups to assess steric/electronic effects on target binding. For example:
- Replace the para-isopropyl group with halogenated or methoxy analogs to probe hydrophobic/π-stacking interactions .
- Introduce chiral centers in the propanediamide backbone to evaluate enantioselective activity .
- Biological Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to putative targets (e.g., enzymes or receptors) .
- Computational Modeling : Perform docking studies (AutoDock Vina) with homology models of targets to prioritize synthetic analogs .
Q. What crystallographic strategies are recommended for determining the three-dimensional structure of this compound?
- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) yields single crystals suitable for X-ray diffraction .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Structure Refinement : SHELXL-2018 refines positional/displacement parameters, with H atoms added geometrically. Validate using R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc omit maps) .
Q. How can researchers resolve contradictions in solubility data obtained from different experimental setups?
- Standardized Protocols : Use USP-type shake-flask methods with buffered solutions (pH 1.2–7.4) and controlled temperature (25°C ± 0.5) .
- Dynamic Light Scattering (DLS) : Detect aggregation states affecting apparent solubility in aqueous media .
- Co-Solvent Systems : Evaluate logP values (e.g., octanol/water partitioning) to predict solubility in biorelevant media (FaSSIF/FeSSIF) .
Data Contradiction Analysis
Q. How should discrepancies in biological assay results (e.g., IC₅₀ values) be investigated?
- Assay Replication : Repeat experiments with fresh stock solutions to exclude degradation artifacts .
- Orthogonal Assays : Validate activity using independent methods (e.g., cell-based vs. biochemical assays) .
- Meta-Analysis : Compare results across literature for analogous compounds to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
